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Compound of Interest

Compound Name: 4-Propyl-1-octanol

Cat. No.: B1371254

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical standards for 4-Propyl-1-octanol, a
branched-chain higher alcohol. Due to the current lack of a commercially available certified
reference material (CRM) specifically for 4-Propyl-1-octanol, this document establishes
analytical benchmarks by comparing predicted data for 4-Propyl-1-octanol with experimentally
determined data for a structurally similar and commercially available alternative, 2-Propyl-1-
heptanol. This guide offers detailed experimental protocols and data to support the
identification, quantification, and quality control of 4-Propyl-1-octanol in a research and
development setting.

Introduction to 4-Propyl-1-octanol

4-Propyl-1-octanol (C11H240, MW: 172.31 g/mol , CAS: 137008-38-9) is a branched-chain
primary alcohol with potential applications as a precursor for surfactants, plasticizers, and
specialty solvents.[1] Its branched structure influences its physicochemical properties, such as
melting point, viscosity, and solvency, making it a molecule of interest for fine-tuning chemical
formulations.[1] The synthesis of 4-Propyl-1-octanol can be complex, often resulting in a
mixture of isomers, which necessitates robust analytical methods for its characterization and
quality control.[1]

Analytical Standards: A Comparative Approach
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Given the absence of a dedicated CRM for 4-Propyl-1-octanol, this guide proposes the use of
2-Propyl-1-heptanol (C10H220, MW: 158.28 g/mol , CAS: 10042-59-8) as a suitable alternative
analytical standard. 2-Propyl-1-heptanol is structurally very similar to 4-Propyl-1-octanol and
has readily available experimental analytical data. This comparison allows for the
establishment of reliable analytical protocols for 4-Propyl-1-octanol.

Table 1. Physicochemical Properties of 4-Propyl-1-octanol and 2-Propyl-1-heptanol

Property 4-Pro!oyl-1-octanol 2-Prop_yl-1-heptano|
(Predicted) (Experimental)

Molecular Formula C11H240 C10H220

Molecular Weight 172.31 g/mol 158.28 g/mol [1][2]

CAS Number 137008-38-9[2] 10042-59-8[1][2]

Boiling Point ~235°C 213-215°C

Density ~0.83 g/cm?3 0.83 g/cm?3

LogP 4.3 (XLogP3)[2] 3.8

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is the primary technique for the separation and identification of volatile and semi-
volatile compounds like 4-Propyl-1-octanol.

Experimental Protocol: GC-MS

A generalized GC-MS protocol suitable for the analysis of branched-chain alcohols is provided
below.

¢ Instrumentation: Agilent 6890N GC with 5975i MS detector or equivalent.
e Column: DB-5MS (30 m x 0.25 mm, 0.25 um film thickness) or equivalent non-polar column.

e Carrier Gas: Helium at a constant flow of 1 mL/min.
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 Inlet Temperature: 280 °C.
e Injection Volume: 1 pL (splitless injection).
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 1 minute.
o Ramp 1: 5 °C/min to 150 °C, hold for 2 minutes.
o Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes.
e MS Transfer Line Temperature: 300 °C.
« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Range: m/z 30-350.

Figure 1: General workflow for the GC-MS analysis of 4-Propyl-1-octanol.

Comparative GC-MS Data

Table 2: GC-MS Data for 4-Propyl-1-octanol and 2-Propyl-1-heptanol

4-Propyl-1-octanol 2-Propyl-1-heptanol
Parameter ) .

(Predicted) (Experimental)
Predicted Retention Time ~15-17 min ~13-15 min

m/z 172 (low abundance or m/z 158 (low abundance or
Molecular lon (M+)

absent) absent)[2]

141 (IM-CH20H]+), 113, 99, 129 ([M-CH20H]+), 99, 85, 71,
Key Fragment lons (m/z)

85, 71, 57, 43 57, 43[2]
Base Peak m/z 57 or 71 m/z 57 or 71[2]

The fragmentation of long-chain alcohols in EI-MS is characterized by the loss of water (M-18)
and successive losses of alkyl radicals.[3] The base peak is often a stable carbocation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is essential for the structural elucidation of 4-Propyl-1-octanol, confirming
the connectivity of the carbon skeleton and the position of the hydroxyl group.

Experimental Protocol: NMR

¢ Instrumentation: Bruker 400 MHz spectrometer or equivalent.
e Solvent: Chloroform-d (CDCI3) or Methanol-d4 (CD30D).

e Techniques: 1H NMR, 13C NMR, COSY, HSQC.

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Figure 2: Workflow for NMR-based structural elucidation of 4-Propyl-1-octanol.

Comparative NMR Data
Table 3: Predicted *H NMR Chemical Shifts (ppm) for 4-Propyl-1-octanol in CDCIs
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Proton Predicted Chemical Shift (ppm)
H1 (-CH20H) 3.65 (t)

H2 1.55 (m)

H3 1.30 (m)

H4 1.40 (m)

H5, H6, H7 1.28 (m)

H8 (-CHs of octyl) 0.88 (1)
Propyl H1' 1.25 (m)
Propyl H2' 1.35 (m)
Propyl H3' (-CHs) 0.90 (1)

-OH 1.2-1.8 (br s)

Table 4: Predicted *C NMR Chemical Shifts (ppm) for 4-Propyl-1-octanol in CDCl3
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Carbon Predicted Chemical Shift (ppm)
C1 (-CHz20H) 63.0
Cc2 33.0
C3 26.0
C4 39.0
C5 32.0
C6 29.5
Cc7 22.8
C8 (-CHs of octyl) 14.1
Propyl C1' 36.0
Propyl C2' 20.0
Propyl C3' (-CHs) 14.5

Note: Predicted NMR data is generated based on established chemical shift prediction
algorithms and may vary slightly from experimental values.

Conclusion and Recommendations

The analytical methods and comparative data presented in this guide provide a robust
framework for the characterization and quality control of 4-Propyl-1-octanol. In the absence of
a dedicated certified reference material, the use of 2-Propyl-1-heptanol as an alternative
analytical standard is a viable and scientifically sound approach. Researchers and drug
development professionals are encouraged to utilize the provided protocols and data as a
starting point for developing their own in-house analytical standards and methods. It is
recommended that for critical applications, the synthesis and purification of a small batch of 4-
Propyl-1-octanol be performed to establish a well-characterized internal reference standard.
This will ensure the highest level of accuracy and reliability in future analytical measurements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Establishing Analytical Standards for 4-Propyl-1-
octanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371254#establishing-analytical-standards-for-4-
propyl-1-octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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